Acetyl tetrapeptide-2

Vue d'ensemble

Description

Acetyl Tetrapeptide-2 (INCI: this compound, CAS: 1239011-60-9) is a biomimetic peptide widely used in skincare for its anti-aging and skin-rejuvenating properties. Structurally, it consists of four amino acids with an acetyl group enhancing its stability and bioavailability. Key mechanisms include:

- Stimulation of Collagen and Elastin Synthesis: this compound upregulates genes related to collagen I, elastin, fibronectin, and fibulin-5 (FBLN5), enhancing skin elasticity and firmness .

- Skin Barrier Enhancement: It strengthens the skin’s barrier function by promoting keratinocyte adhesion and protecting against environmental pollutants, thereby reducing oxidative damage .

- Anti-Inflammatory and Regenerative Effects: The peptide accelerates epidermal regeneration and reduces sensitivity by modulating immune defense pathways .

- Hydration: By stimulating hyaluronic acid production, it improves skin hydration and reduces wrinkles .

Clinical studies demonstrate its efficacy in formulations (e.g., creams with serine and hexapeptides) to repair aged skin, showing visible improvements in texture and elasticity .

Méthodes De Préparation

Solid-Phase Peptide Synthesis (SPPS)

Limitations of SPPS

While SPPS ensures high purity, its drawbacks include:

-

High cost of resins : Rink Amide resins cost approximately $500–$1,000 per gram, making large-scale production economically unfeasible.

-

Excessive reagent use : Each coupling step requires a 3–5× molar excess of protected amino acids and activators like HBTU or HATU.

-

Solvent waste : Dichloromethane (DCM) and dimethylformamide (DMF), used in large volumes, pose environmental and recycling challenges .

Liquid-Phase Synthesis Method

Fragment Condensation Strategy

A patented liquid-phase approach (CN107629111B) divides the peptide into two fragments: Ac-D-Lys(Boc)-Asp(OtBu)-OH and H-Val-m-Tyr-OMe . This strategy minimizes the use of fully protected amino acids and eliminates resin dependency.

Synthesis of Fragment 1: Ac-D-Lys(Boc)-Asp(OtBu)-OH

-

Acetylation of H-D-Lys(Boc)-OH :

-

Coupling with H-Asp(OtBu)-OH :

Synthesis of Fragment 2: H-Val-m-Tyr-OMe

-

Boc protection of valine :

-

Coupling with H-m-Tyr-OMe :

Fragment Condensation and Deprotection

The two fragments are condensed using NHS/DCC, followed by ester exchange with ammonia-methanol to convert the C-terminal methyl ester to an amide. Final deprotection with TFA/water (9:1 v/v) removes Boc and OtBu groups, yielding crude this compound.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Fragment condensation | NHS, DCC, DIPEA in THF | 65–70 |

| Ester exchange | NH₃/MeOH, 48 hours | 80–85 |

| Global deprotection | TFA/H₂O (9:1), 2 hours | 56–61 |

Purification and Characterization

Crude product is purified via reverse-phase HPLC (C18 column, 0.05% TFA/MeOH gradient) and ion-exchange chromatography (DEAE resin). Final purity exceeds 98%, as confirmed by LC-MS (Figure 1–2 in ).

Comparative Analysis of Synthesis Methods

Cost and Efficiency

| Parameter | SPPS | Liquid-Phase |

|---|---|---|

| Resin cost | $500–$1,000/g | $0 |

| Amino acid utilization | 20–30% excess | 10–15% excess |

| Solvent recovery | <50% | >90% |

| Overall yield | 40–45% | 50–55% |

Environmental Impact

Liquid-phase synthesis reduces waste generation by 60–70% compared to SPPS, primarily due to solvent recycling and lower reagent excess .

Analyse Des Réactions Chimiques

Acetyl tetrapeptide-2 undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

Reduction: Reduction reactions can be used to modify the peptide’s structure, although specific conditions for this compound are less common.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Scientific Research Applications

1. Cosmetic Industry

- Anti-Aging Products : Acetyl tetrapeptide-2 is widely used in formulations aimed at reducing skin sagging and improving firmness. It enhances collagen and elastin production, thereby combating signs of aging .

- Skin Conditioning : This peptide helps maintain skin texture and appearance, making it softer and more supple .

2. Biology

- Cellular Growth : Studies have shown that this compound can increase keratinocyte density by 51% within five days, indicating its potential for enhancing cellular growth .

- Immune Response : The peptide significantly boosts GM-CSF production by 450%, which is essential for activating skin immune cells .

3. Medicine

- Wound Healing : Research has indicated that this compound may facilitate wound healing processes due to its regenerative properties .

- Hair Loss Treatments : Preliminary studies suggest its efficacy in treating hair loss conditions like acute telogen effluvium .

Case Study 1: Skin Regeneration

In a controlled study involving participants using products containing this compound, significant improvements were observed in skin elasticity and firmness over a period of eight weeks. Participants reported a noticeable reduction in sagging and an overall enhancement in skin texture.

Case Study 2: Immune Response Enhancement

Another study evaluated the effects of this compound on keratinocyte cultures. Results indicated that not only did GM-CSF levels rise significantly, but there was also an increase in keratin production by 75%, demonstrating its potential for supporting skin health through enhanced immune responses .

Mécanisme D'action

Acetyl tetrapeptide-2 exerts its effects by mimicking the activity of thymopoietin, a hormone produced by the thymus. It stimulates the production of key proteins such as collagen and elastin by activating specific glycoproteins like FBLN5 and LOXL1. These proteins are essential for maintaining the structural integrity and elasticity of the skin . Additionally, this compound enhances the cohesion between cells and the extracellular matrix, improving skin firmness and reducing sagging .

Comparaison Avec Des Composés Similaires

The table below summarizes Acetyl Tetrapeptide-2’s properties alongside other peptides used in anti-aging skincare:

Key Differentiators:

ECM Modulation : Unlike Acetyl Hexapeptide-8 (neurotransmitter focus) and Palmitoyl Pentapeptide-4 (collagen-specific), this compound broadly enhances collagen, elastin, fibulin-5, and hyaluronic acid, offering comprehensive structural support .

Protective Role: Unique among peers, it shields skin from pollution and oxidative stress by reinforcing keratinocyte adhesion and lipid preservation .

Mechanical Properties: Atomic force microscopy (AFM) reveals its concentration-dependent increase in keratinocyte stiffness, contrasting with Acetyl Hexapeptide-50’s biphasic effects .

Activité Biologique

Acetyl Tetrapeptide-2 (Ac-RLYE) is a synthetic peptide that has garnered attention for its biological activity, particularly in the context of skin health and anti-aging. This peptide mimics the action of thymopoietin, a hormone produced by the thymus, playing a crucial role in cellular regeneration and immune function. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

This compound functions primarily by stimulating keratinocyte activity and enhancing skin regeneration. It promotes the production of key mediators involved in skin repair and immune response, notably Granulocyte Macrophage Colony-Stimulating Factor (GM-CSF). This cytokine is essential for activating skin immune cells and facilitating the renewal of keratinocytes.

Key Mechanisms:

- Mimics Thymopoietin: Acts as a biomimetic agent that stimulates cellular processes similar to those regulated by thymopoietin.

- Increases Keratinocyte Growth: Enhances the proliferation and differentiation of keratinocytes, leading to improved skin texture and resilience.

- Boosts Immune Response: Elevates GM-CSF production, which supports the skin's immune defenses.

1. Cell Viability and Growth

A study demonstrated that this compound significantly increased keratinocyte density by 51% over five days. Additionally, it enhanced keratin production by 75% and keratohyalin by 28% , indicating a robust stimulatory effect on skin cell metabolism and regeneration .

2. Mechanical Properties

Research utilizing Atomic Force Microscopy (AFM) assessed the mechanical properties of human keratinocytes (HaCaT) treated with this compound. The results indicated an increase in cell stiffness, suggesting enhanced mechanical resilience in treated cells. Specifically, at lower concentrations (0.5 µg/ml), there was a statistically significant up-regulation of genes associated with cytoskeletal integrity (ACTN1) and oxidative stress response (SOD2) .

Atopic Dermatitis Model

A murine model study investigated the effects of topical this compound on atopic dermatitis (AD). The peptide was shown to suppress vascular permeability and immune responses effectively, alleviating symptoms in HDM-challenged mice. The results indicated a significant reduction in ear thickness compared to control groups .

Summary of Findings from Case Studies:

Q & A

Basic Research Questions

Q. What molecular mechanisms underlie Acetyl Tetrapeptide-2’s role in skin regeneration and anti-aging?

this compound enhances extracellular matrix (ECM) synthesis by upregulating genes associated with collagen (e.g., Type I collagen) and elastin production via stimulation of FBLN5 (fibulin-5) and LOXL1 (lysyl oxidase-like 1) activity . It also promotes keratinocyte proliferation and Langerhans cell maturation by inducing GM-CSF (granulocyte-macrophage colony-stimulating factor), improving epidermal barrier function and immune defense . Methodologically, these mechanisms can be validated using qPCR for gene expression analysis, ELISA for cytokine quantification, and histology to assess ECM remodeling in 3D skin models.

Q. What standardized assays are recommended to quantify this compound’s bioactivity in vitro?

- Keratinocyte Proliferation Assays : Use HaCaT cells treated with varying peptide concentrations (e.g., 0.1–10 µM) and measure viability via MTT or ATP-based assays .

- Collagen Synthesis : Quantify Type I collagen in human dermal fibroblasts using immunofluorescence or hydroxyproline assays under pro-inflammatory (e.g., UV-induced) conditions .

- GM-CSF Secretion : Apply ELISpot or Luminex multiplex assays to keratinocyte supernatants post-treatment .

Q. How does this compound modulate skin sensitivity while enhancing immune defense?

While the peptide increases skin sensitivity to environmental stimuli, it concurrently activates Langerhans cells and upregulates antimicrobial peptides (e.g., β-defensins), balancing heightened responsiveness with improved barrier resilience . Researchers should use transepidermal water loss (TEWL) measurements and cytokine profiling (e.g., IL-1α, TNF-α) to assess this dual functionality.

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across experimental models be resolved?

Discrepancies often arise from variations in peptide concentration, vehicle formulation (e.g., liposomal vs. aqueous delivery), and model systems (2D monolayers vs. 3D reconstructed epidermis). A meta-analysis approach, standardizing protocols (e.g., fixed 1 µM dose in serum-free media) and cross-validating results with ex vivo human skin explants, is critical . Statistical tools like mixed-effects models can account for inter-study heterogeneity.

Q. What experimental designs address the challenge of peptide stability in long-term studies?

- Stability Testing : Use HPLC or LC-MS to monitor peptide degradation under storage conditions (e.g., -20°C vs. 4°C) and in formulation matrices (e.g., emulsions) over 6–12 months .

- Encapsulation Strategies : Evaluate lipid nanoparticles or cyclodextrin complexes to enhance half-life in in vivo models (e.g., murine skin aging studies) .

Q. Does this compound exhibit synergistic effects with other bioactive peptides (e.g., Hexapeptide-9)?

Preliminary data suggest combinatorial use with collagen-stimulating peptides amplifies ECM deposition. Researchers should employ factorial design experiments (e.g., 2x2 matrices) to test additive/synergistic effects, measuring outcomes via RNA-seq for pathway enrichment and atomic force microscopy for skin elasticity .

Q. How can in vivo bioavailability challenges be addressed in topical application studies?

Use Franz diffusion cells with human cadaver skin to quantify transdermal penetration, supplemented by fluorescently labeled peptides and confocal microscopy for spatial tracking . For clinical correlation, employ microdialysis in volunteer studies to measure interstitial fluid peptide concentrations post-application .

Q. Methodological Considerations

Q. What controls are essential for studies on this compound’s immunomodulatory effects?

- Positive Controls : Include known immunostimulants (e.g., imiquimod) and anti-inflammatory agents (e.g., dexamethasone).

- Negative Controls : Use scrambled peptide sequences or vehicle-only treatments.

- Endpoint Validation : Combine flow cytometry (e.g., CD1a+ Langerhans cells) with cytokine arrays (IL-6, IL-10) to confirm specificity .

Q. How should researchers account for batch-to-batch variability in synthetic peptides?

Implement quality control (QC) protocols:

- Purity : ≥95% via reverse-phase HPLC.

- Mass Accuracy : Confirm via MALDI-TOF or ESI-MS.

- Bioactivity Consistency : Pre-screen each batch using a standardized keratinocyte proliferation assay .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in peptide studies?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50 values. For multi-parametric datasets (e.g., gene expression + biomechanical data), apply principal component analysis (PCA) or machine learning (e.g., random forests) to identify dominant efficacy predictors .

Q. Data Interpretation and Reporting

Q. How to reconcile in vitro potency with clinical trial outcomes?

Conduct translational studies using biomarkers (e.g., procollagen N-terminal peptide in serum) and correlate with histopathological improvements (e.g., epidermal thickness via OCT). Report effect sizes (Cohen’s d) and confidence intervals to contextualize practical significance .

Q. What ethical and practical considerations apply to human studies involving this compound?

Propriétés

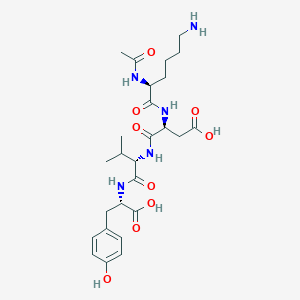

IUPAC Name |

(3S)-3-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39N5O9/c1-14(2)22(25(38)30-20(26(39)40)12-16-7-9-17(33)10-8-16)31-24(37)19(13-21(34)35)29-23(36)18(28-15(3)32)6-4-5-11-27/h7-10,14,18-20,22,33H,4-6,11-13,27H2,1-3H3,(H,28,32)(H,29,36)(H,30,38)(H,31,37)(H,34,35)(H,39,40)/t18-,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIMHIATVYROGF-XWUOBKMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757942-88-4 | |

| Record name | Acetyl tetrapeptide-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0757942884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYL TETRAPEPTIDE-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M24S4WZS8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.